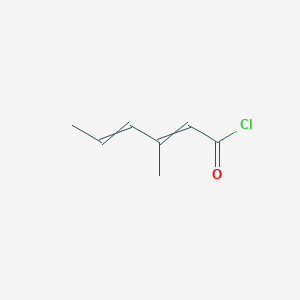
2-Methylpropyl (4-formylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl (4-formylphenyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry . This compound, specifically, features a 2-methylpropyl group attached to a 4-formylphenyl moiety through a carbamate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl (4-formylphenyl)carbamate typically involves the reaction of 4-formylphenyl isocyanate with 2-methylpropanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be catalyzed by various agents, including tin or indium triflate, to enhance the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, allowing for large-scale production. The use of nonmetallic regenerable reagents and CO2 capture agents can further streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpropyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carbamate linkage can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: 4-carboxyphenyl carbamate.
Reduction: 4-hydroxyphenyl carbamate.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can act as a reversible inhibitor of cholinesterase enzymes . The formyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: Another carbamate ester with similar structural features but different functional groups.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Phenyl carbamate: Shares the aromatic ring structure but differs in the substituents attached to the carbamate group.
Uniqueness: 2-Methylpropyl (4-formylphenyl)carbamate is unique due to the presence of both the 2-methylpropyl and 4-formylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
72531-05-6 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-methylpropyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
NMJMUOFJSKHQQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)


